1-(4-{[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]methyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]methyl}phenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H18ClN5O2 and its molecular weight is 419.87. The purity is usually 95%.
The exact mass of the compound 6-(4-chlorophenyl)-2-(4-(2-oxopyrrolidin-1-yl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research in synthetic chemistry has led to the development of novel pyridine and fused pyridine derivatives with potential pharmacological applications. A study by Flefel et al. (2018) focused on the synthesis of novel compounds, including triazolopyridine derivatives, and their in silico molecular docking screenings towards GlcN-6-P synthase, indicating moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, demonstrating the utility of such compounds in developing new therapeutic agents (Flefel et al., 2018).
Sallam et al. (2021) synthesized a pyridazine analog, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, and conducted density functional theory calculations and Hirshfeld surface analysis. This comprehensive structural analysis underscores the importance of pyridazine analogs in medicinal chemistry due to their significant pharmaceutical importance (Sallam et al., 2021).
Molecular Docking and Biological Studies
El-Agrody et al. (2001) reported the synthesis of a variety of novel [1,2,4]triazolo[1,5-c]pyrimidines and their antimicrobial activity. This study showcases the potential of these compounds in addressing microbial resistance and finding new antibacterial and antifungal agents (El-Agrody et al., 2001).
Gyoten et al. (2003) synthesized [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines with cyclic amines, evaluating them for antihistaminic activity and inhibitory effect on eosinophil infiltration. Their findings highlighted the therapeutic potential of fused pyridazines in managing allergic conditions and inflammation (Gyoten et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, have been found to intercalate with dna . This suggests that the compound might interact with DNA as its primary target.
Mode of Action
The mode of action of this compound is likely through DNA intercalation . DNA intercalators are planar molecules that insert themselves between the base pairs of DNA. This can disrupt the DNA’s normal functioning, affecting processes such as replication and transcription.
Biochemical Pathways
Dna intercalators typically affect the cell cycle and can induce cell death . This is because they interfere with the DNA’s normal functioning, which can prevent the cell from replicating its DNA and dividing.
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles .
Result of Action
The result of the compound’s action is likely to be cell death, given its potential mode of action as a DNA intercalator . DNA intercalators can prevent cells from replicating their DNA and dividing, which can lead to cell death.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c23-17-7-5-16(6-8-17)19-11-12-20-25-27(22(30)28(20)24-19)14-15-3-9-18(10-4-15)26-13-1-2-21(26)29/h3-12H,1-2,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKABAKMJXMMZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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